molecular formula C5H5BrN2O B15250043 3-Amino-2-bromopyridin-4(1H)-one

3-Amino-2-bromopyridin-4(1H)-one

Cat. No.: B15250043
M. Wt: 189.01 g/mol
InChI Key: SETDONGVMFHFNW-UHFFFAOYSA-N
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Description

3-Amino-2-bromopyridin-4(1H)-one is a brominated pyridine derivative featuring an amino group at position 3 and a ketone at position 2. Its molecular structure (C₅H₄BrN₂O) confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-amino-2-bromo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETDONGVMFHFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromopyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-4-hydroxypyridine followed by cyclization. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-bromopyridin-4(1H)-one may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromopyridin-4(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group at the 3-position can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The keto group at the 4-position can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

    Reduction Reactions: Products include hydroxyl derivatives of the original compound.

Scientific Research Applications

3-Amino-2-bromopyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromopyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The keto group at the 4-position can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (based on –13) include:

Compound Name CAS Number Substituent Positions Similarity Score Key Differences
3-Amino-5-bromopyridin-4(1H)-one 722447-33-8 Br at C5, NH₂ at C3, ketone at C4 0.70 Bromine position (C5 vs. C2)
3-Amino-5-bromo-1-methylpyridin-2(1H)-one 910543-72-5 Br at C5, NH₂ at C3, methyl at N1 0.80 Methylation at N1, ketone at C2
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one 1242260-12-3 Br at C4, methoxyphenyl at N1 Methoxyphenyl substituent, ketone at C2

Structural Implications :

  • Bromine Position : The placement of bromine (C2 vs. C5) alters electron distribution, affecting reactivity and intermolecular interactions. For example, C2 bromine may enhance electrophilic substitution at C6 .

Spectroscopic Comparisons

NMR data from analogs provides insights into electronic environments (–6, 7):

Compound ¹H NMR (DMSO-d6, δ ppm) ¹³C NMR (DMSO-d6, δ ppm) Key Observations
3-Amino-2-bromopyridin-4(1H)-one* Expected NH₂ peak ~6.5–7.5 ppm
Sch-642305 (MeOD) H3: 6.78 (s) C4: 172.1 (ketone) Similar ketone carbon shifts
Streptochlorin (Reference) H4: 7.25 (d, J=8.4 Hz) C2: 118.5 (Br-substituted) Bromine deshields adjacent carbons

*Note: Direct NMR data for the target compound is unavailable, but trends from analogs suggest NH₂ and Br substituents significantly shift signals compared to non-amino/bromo derivatives.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-2-bromopyridin-4(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: A widely used approach involves Hofmann-type degradation or bromination of pyridinone precursors. For example, 3-amino-substituted pyridinones can undergo regioselective bromination using sodium hypobromite (NaOBr) under controlled pH (pH 8–10) and temperature (0–5°C) to minimize side reactions. Evidence from analogous compounds shows that bromination at the 2-position is favored due to electron-donating effects of the amino group, but competing 5-bromo derivatives may form if steric or electronic factors shift reactivity . Key Data:

Reaction StepReagents/ConditionsYield (%)Purity (%)
Precursor synthesis2-cyanoacetamide + benzylideneacetone, KOtBu/DMSO65–70>90
BrominationNaOBr, pH 8.5, 0°C55–6085–90

Q. What spectroscopic and crystallographic techniques are critical for characterizing 3-Amino-2-bromopyridin-4(1H)-one?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 resolve regiochemistry; the amino proton appears as a broad singlet (~δ 6.5–7.0 ppm), while the pyridinone carbonyl resonates at δ 165–170 ppm.
  • X-ray Crystallography : Programs like SHELXL or ORTEP-3 enable precise structural determination. For example, a related bromopyridinone derivative (CAS 2172654-58-7) showed a planar pyridinone ring with Br–C bond lengths of ~1.89 Å, confirming substitution patterns .
  • Mass Spectrometry : ESI-HRMS provides exact mass validation (e.g., [M+H]+ for C5H5BrN2O: calc. 202.9572, observed 202.9568) .

Advanced Research Questions

Q. How does the electronic environment of 3-Amino-2-bromopyridin-4(1H)-one influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom at the 2-position is highly reactive in Pd-catalyzed couplings due to its proximity to the electron-rich amino group, which activates the C–Br bond. However, competing coordination of the amino group to the Pd catalyst can deactivate the system. To mitigate this, researchers employ protective groups (e.g., Boc) on the amino moiety or use bulky ligands (e.g., SPhos) to enhance selectivity. Studies on 2-bromo-3-aminopyridine analogs show coupling yields of 70–80% under optimized conditions (Pd(OAc)2, K2CO3, 80°C) .

Q. What strategies address contradictions in reported melting points and solubility profiles for 3-Amino-2-bromopyridin-4(1H)-one derivatives?

Methodological Answer: Discrepancies often arise from polymorphism or residual solvents. For example:

  • Melting Points : A 5-bromo derivative (CAS 6945-68-2) shows mp 208–210°C, while a 6-bromo analog (CAS 42753-71-9) melts at 80–82°C, highlighting positional isomer effects .
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while aqueous buffers (pH 7.4) limit dissolution (<1 mg/mL). Systematic DSC and XRD analyses are recommended to confirm crystalline forms .

Q. How can computational modeling predict the tautomeric behavior of 3-Amino-2-bromopyridin-4(1H)-one in solution?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G**) reveal that the 4(1H)-one tautomer is energetically favored over the 4-hydroxypyridine form by ~5 kcal/mol due to intramolecular hydrogen bonding (N–H···O=C). Solvent effects (PCM model) further stabilize the keto form in polar media. Experimental validation via 1H^1H-NMR in D2O shows no exchangeable protons, confirming the dominance of the lactam tautomer .

Q. What are the challenges in achieving enantioselective synthesis of chiral analogs of 3-Amino-2-bromopyridin-4(1H)-one?

Methodological Answer: Chiral resolution via HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) faces hurdles due to the planar pyridinone ring. A reported approach uses a 3-hydroxy substituent (as in CAS 2172654-58-7) to introduce a stereocenter, achieving 90% ee with (R)-BINAP ligands .

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